4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a di-substituted cyclohexane carboxylic acid . It has an empirical formula of C7H10F2O2 and a molecular weight of 164.15 .
Synthesis Analysis
This compound is used in the synthesis of macrolide antibiotics . It can be synthesized from ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1CCC(F)(F)CC1
. The InChI representation is 1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11)
. Physical and Chemical Properties Analysis
This compound is a white solid . It has a melting point of 103-107 °C .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Enantiopure Cyclohexenes Synthesis
Research has explored the synthesis of enantiopure 1,4-difluoro-cyclohexenes, which are important for creating difluorinated cyclitol analogues. These compounds have applications in developing pharmaceuticals and agrochemicals due to their unique structural properties and biological activities (Purser et al., 2008).
Cyclohexane Carboxylation
Studies have shown that certain metal-organic frameworks (MOFs) can catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid mediums. This demonstrates the potential of MOFs in facilitating environmentally friendly chemical transformations (Paul et al., 2016).
Functionalization of Saturated Hydrocarbons
Research has been conducted on the functionalization of saturated hydrocarbons like cyclohexane with carbon monoxide (CO) using catalysts to form carboxylic acids. This area of study is significant for the development of new synthetic routes for organic compounds (Asadullah et al., 2000).
Catalysis and Oxidation Processes
Oxidation Reactions
Investigations into the use of carboxylic acids as co-catalysts in the oxidation of cyclohexane have revealed efficient pathways to cyclohexanol and cyclohexanone, important intermediates in industrial chemistry (Shul’pin et al., 2008).
Vanadium-catalyzed Carboxylation
Studies demonstrate that vanadium complexes can catalyze the carboxylation of alkanes to carboxylic acids under mild conditions, showcasing the potential for developing new catalytic systems for organic synthesis (Reis et al., 2005).
Material Science and Supramolecular Chemistry
Supramolecular Structures
Research into cyclohexane carboxylic acid derivatives has led to the development of various supramolecular structures, providing insights into the design of new materials with potential applications in nanotechnology and materials science (Shan et al., 2003).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Properties
IUPAC Name |
4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZVAWQLBZBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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